1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile
CAS No.:
Cat. No.: VC15919126
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12BrN3 |
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Molecular Weight | 266.14 g/mol |
IUPAC Name | 1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile |
Standard InChI | InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2 |
Standard InChI Key | ZTJOIJLNFRGLHP-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C#N)C2=CC(=CN=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carbonitrile group () and at the 1-position with a 5-bromopyridin-3-yl group. The pyridine ring introduces aromaticity and electronic heterogeneity, while the bromine atom at the 5-position enhances electrophilicity, making the compound reactive in cross-coupling reactions .
Key Structural Attributes:
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Piperidine Core: Confers conformational flexibility and basicity due to the nitrogen atom.
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5-Bromopyridin-3-yl Substituent: A halogenated aromatic system enabling Suzuki-Miyaura and Buchwald-Hartwig couplings.
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4-Carbonitrile Group: A polar functional group that influences solubility and participates in hydrogen bonding.
Physicochemical Properties
Limited experimental data are available, but computational predictions and analog comparisons provide insights:
Property | Value/Description | Source |
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Molecular Weight | 266.14 g/mol | |
Molecular Formula | ||
Boiling Point | Not reported | |
Melting Point | Not reported | |
LogP (Partition Coefficient) | Estimated ~2.1 (via PubChem analogs) |
The absence of melting/boiling point data suggests challenges in purification or hygroscopicity .
Synthesis and Optimization
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the pyridine’s 5-position.
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Nitrile Stability: Avoiding hydrolysis under acidic/basic conditions during purification .
Pharmacological and Industrial Applications
Medicinal Chemistry
While direct studies on this compound are sparse, structurally related analogs exhibit bioactivity:
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Ion Channel Modulation: Derivatives of 1-(pyridin-3-yl)piperidine-2-carbonitrile inhibit transient receptor potential (TRP) channels, suggesting potential in pain management.
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Enzyme Inhibition: 3-Piperidinyl pyridine derivatives demonstrate nanomolar inhibition of cholesterol 24-hydroxylase (CH24H), a target in neurodegenerative diseases .
Hypothesized Targets for 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile:
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Kinase Inhibition: The bromopyridine moiety may interact with ATP-binding pockets in kinases.
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CYP450 Interactions: Potential off-target effects on cytochrome P450 enzymes, necessitating metabolic studies .
Material Science
The nitrile group’s polarity and bromine’s leaving-group ability make this compound a candidate for:
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Ligand Design: Chelating metal centers in catalytic systems.
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Polymer Synthesis: Serving as a monomer in thermally stable polymers.
Comparative Analysis with Structural Analogs
Key Insight: The bromine atom in 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs .
Future Directions
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